(2E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a dimethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and 2,6-dimethylpiperidine.
Condensation Reaction: The aldehyde group of 2,6-dichlorobenzaldehyde reacts with the amine group of 2,6-dimethylpiperidine in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Alkylation: The amine undergoes alkylation with an appropriate alkyl halide to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one: Unique due to its specific substitution pattern and structural features.
(2E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
(2E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-11-5-3-6-12(2)19(11)16(20)10-9-13-14(17)7-4-8-15(13)18/h4,7-12H,3,5-6H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPASVZIWNQKU-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C=CC2=C(C=CC=C2Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C(=O)/C=C/C2=C(C=CC=C2Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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